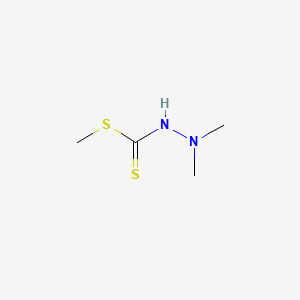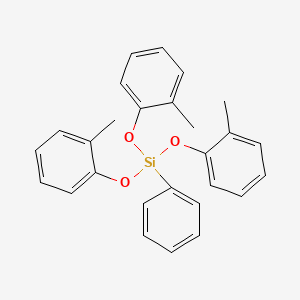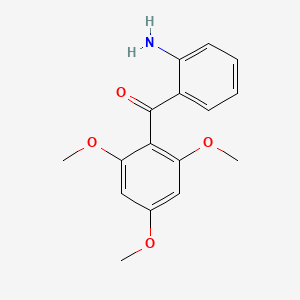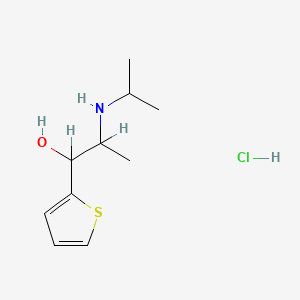
alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an isopropylamino group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Isopropylamino Group: The isopropylamino group is introduced via reductive amination, where a ketone or aldehyde precursor reacts with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiophenes.
Aplicaciones Científicas De Investigación
Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular and respiratory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropylamino group plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist with similar structural features.
Epinephrine: Another beta-adrenergic agonist with a different substitution pattern on the aromatic ring.
Norepinephrine: A neurotransmitter with structural similarities but distinct pharmacological properties.
Uniqueness
Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to other beta-adrenergic agonists. This uniqueness makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
31634-24-9 |
|---|---|
Fórmula molecular |
C10H18ClNOS |
Peso molecular |
235.77 g/mol |
Nombre IUPAC |
2-(propan-2-ylamino)-1-thiophen-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-7(2)11-8(3)10(12)9-5-4-6-13-9;/h4-8,10-12H,1-3H3;1H |
Clave InChI |
YKJYVGZCMTZTLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(C)C(C1=CC=CS1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


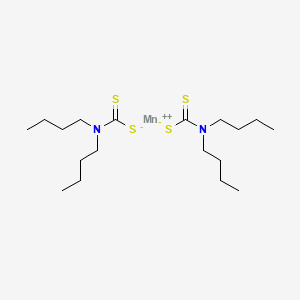
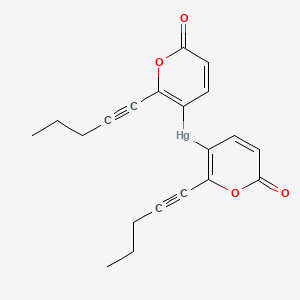
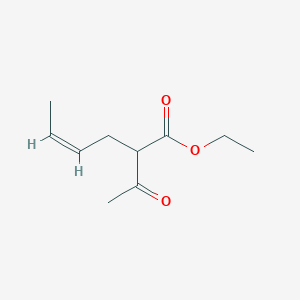

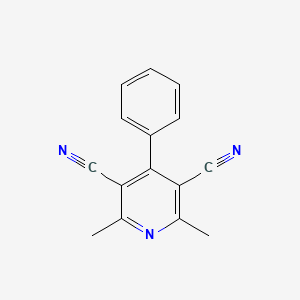
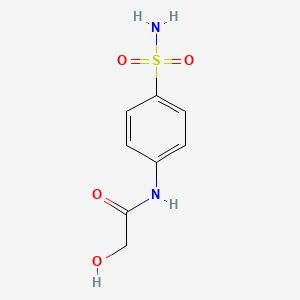
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)


